2-[5-(4-Ethylphenoxy)pentylamino]ethanol
Description
2-[5-(4-Ethylphenoxy)pentylamino]ethanol is a synthetic ethanolamine derivative characterized by a pentylamino backbone substituted with a 4-ethylphenoxy group. This structure combines hydrophilic (ethanolamine) and lipophilic (4-ethylphenoxy-pentyl) moieties, making it relevant for applications in medicinal chemistry, surfactants, or polymer synthesis.
Properties
IUPAC Name |
2-[5-(4-ethylphenoxy)pentylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-2-14-6-8-15(9-7-14)18-13-5-3-4-10-16-11-12-17/h6-9,16-17H,2-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKZBPKXTHMDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCCNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Ethylphenoxy)pentylamino]ethanol typically involves the reaction of 4-ethylphenol with 1-bromopentane to form 4-ethylphenoxypentane. This intermediate is then reacted with ethanolamine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Ethylphenoxy)pentylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[5-(4-Ethylphenoxy)pentylamino]acetaldehyde or 2-[5-(4-Ethylphenoxy)pentylamino]acetic acid.
Reduction: Formation of 2-[5-(4-Ethylphenoxy)pentylamino]ethane.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-[5-(4-Ethylphenoxy)pentylamino]ethanol is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-(4-Ethylphenoxy)pentylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. 2-(Pentylamino)ethanol (CAS 35161-67-2)
- Structure: Lacks the 4-ethylphenoxy substituent, featuring only a pentylamino chain attached to ethanol.
- Key Differences: Lipophilicity: The absence of the aromatic 4-ethylphenoxy group reduces lipophilicity (logP ≈ 1.2 vs. estimated logP > 3.5 for the target compound) . Applications: Primarily used as a surfactant intermediate, whereas the target compound’s aromatic group may enhance binding to hydrophobic targets (e.g., receptors or polymers).
b. 2-[[5-(4-Aminophenoxy)pentyl]oxy]ethanol (CAS 100523-04-4)
- Structure: Substitutes the 4-ethylphenoxy group with a 4-aminophenoxy group.
- Key Differences: Reactivity: The amino group enables nucleophilic reactions (e.g., conjugation with carbonyls), unlike the chemically inert ethyl group in the target compound . Solubility: The polar amino group increases water solubility (≈15 mg/mL vs. <5 mg/mL for the target compound) .
c. 2-[[5-(4-Chlorophenyl)-3-(trifluoromethyl)furan-2-yl]methylamino]ethanol (CAS 1008531-70-1)
- Structure: Replaces the phenoxy-pentyl chain with a chlorophenyl-trifluoromethyl-furan system.
- Key Differences: Electronic Effects: The electron-withdrawing Cl and CF₃ groups enhance electrophilicity, contrasting with the electron-donating ethyl group in the target compound . Bioactivity: The trifluoromethyl group may improve metabolic stability in drug design, whereas the target compound’s ethylphenoxy group could favor π-π stacking interactions .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/mL) | Key Substituent |
|---|---|---|---|---|
| 2-[5-(4-Ethylphenoxy)pentylamino]ethanol | ~265.4 | 3.5–4.0 | <5 | 4-Ethylphenoxy-pentyl |
| 2-(Pentylamino)ethanol | 131.2 | 1.2 | ~20 | Pentylamino |
| 2-[[5-(4-Aminophenoxy)pentyl]oxy]ethanol | 254.3 | 2.8 | ~15 | 4-Aminophenoxy-pentyl |
| CAS 1008531-70-1 | 338.7 | 4.2 | <1 | Chlorophenyl-CF₃-furan |
Note: logP values estimated via fragment-based methods; solubility data inferred from structural analogs .
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